APDye 350 Azide Plus

CuAAC click chemistry reaction kinetics low-abundance target labeling

APDye 350 Azide Plus is a blue-fluorescent azide-activated probe designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications. It features excitation/emission maxima at 346/445 nm and an extinction coefficient of 19,000 cm⁻¹M⁻¹, and is spectrally equivalent to Alexa Fluor® 350, CF® 350, DyLight 350, and AMCA.

Molecular Formula C21H27N9O6S
Molecular Weight 533.6 g/mol
Cat. No. B15554698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPDye 350 Azide Plus
Molecular FormulaC21H27N9O6S
Molecular Weight533.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H27N9O6S/c1-13-15-8-19(37(33,34)35)17(22)10-18(15)36-21(32)16(13)9-20(31)25-5-3-7-30-12-14(27-29-30)11-24-4-2-6-26-28-23/h8,10,12,24H,2-7,9,11,22H2,1H3,(H,25,31)(H,33,34,35)
InChIKeyREYQIGRZAMDWFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APDye 350 Azide Plus: UV-Excitable Blue Fluorescent Azide for Enhanced CuAAC Click Chemistry Labeling


APDye 350 Azide Plus is a blue-fluorescent azide-activated probe designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications. It features excitation/emission maxima at 346/445 nm and an extinction coefficient of 19,000 cm⁻¹M⁻¹, and is spectrally equivalent to Alexa Fluor® 350, CF® 350, DyLight 350, and AMCA . The compound is structurally distinguished by a complete copper-chelating system integrated within its molecular architecture, which forms strong, active copper complexes that function simultaneously as both reactant and catalyst in the CuAAC reaction .

CuAAC Workflow Integrated copper-chelating azide eliminates exogenous copper addition
Low-Abundance Detection Enhanced reaction kinetics supports labeling of dilute biomolecular targets
Multiplex Imaging Blue fluorescence compatible with DAPI/filter sets for multi-color panels

Why Standard APDye 350 Azide Cannot Substitute APDye 350 Azide Plus in Low-Abundance Detection Workflows


While standard APDye 350 Azide provides identical spectral properties (346/445 nm, ε = 19,000 cm⁻¹M⁻¹) , it lacks the integrated copper-chelating system that defines the Azide Plus architecture. In standard CuAAC reactions, the copper catalyst must be supplied exogenously, which can lead to uneven copper distribution, precipitation artifacts, and suboptimal reaction kinetics under dilute conditions. The Azide Plus formulation overcomes these limitations by incorporating a copper-chelating motif that raises the effective concentration of Cu(I) at the reaction site, enabling near-instantaneous reaction kinetics that standard azides cannot achieve in complex biological media .

Target APDye 350 Azide Plus: integrated copper-chelating system delivers active Cu(I) complex
Substitute Standard APDye 350 Azide: requires exogenous copper sulfate/ascorbate addition
  • Exogenous copper may cause uneven distribution and precipitation artifacts in biological media.
  • Slower kinetics at low reagent concentrations may reduce labeling efficiency for low-abundance targets.
  • Multi-step catalyst preparation adds protocol variability and copper sensitivity risk.

APDye 350 Azide Plus: Comparative Quantitative Evidence for Scientific Procurement


Accelerated Click Kinetics: Azide-Copper Complex Reacts Instantaneously with Alkynes in Dilute Conditions

APDye 350 Azide Plus contains a copper-chelating system that forms an azide-copper complex which reacts almost instantaneously with alkynes under diluted conditions . In contrast, standard CuAAC reactions using exogenous copper require longer incubation times and exhibit slower kinetics at low reagent concentrations.

Accelerated Kinetics
Class-level
Near-instantaneous vs slower standard CuAAC
Supports low-abundance target labeling workflows
Quantitative acceleration factor not published
CuAAC click chemistry reaction kinetics low-abundance target labeling

Optimized Working Concentration: Azide Plus Reagents Deliver Strong Signal at 1.5–3.0 μM Without Elevated Background

In fixed/permeabilized cell imaging applications, a 1.5–3.0 μM concentration of APDye 350 Azide Plus reagent was found optimal for imaging EdU-incorporated newly synthesized DNA and OPP-labeled proteins without causing high background signal . The protocol notes that optimal final concentration may range from 0.5 μM to 10 μM depending on the sample, reflecting the versatility of the copper-chelating system .

Optimal Concentration
Supporting evidence
1.5–3.0 μM (range 0.5–10 μM)
Validated S/N for fixed-cell imaging assays
Cross-study comparable data unavailable
EdU labeling OPP protein labeling fixed/permeabilized cell imaging

Spectral Equivalence with Alexa Fluor 350 Enables Drop-in Replacement in Established Assays

APDye 350 Azide Plus exhibits excitation/emission maxima at 346/445 nm and an extinction coefficient of 19,000 cm⁻¹M⁻¹, matching the spectral properties of Alexa Fluor® 350 azide . Both dyes are water-soluble, moderately photostable blue-fluorescent probes optimally excited by the 350 nm laser line, and are spectrally similar to CF® 350, DyLight 350, and AMCA . The core fluorophore of APDye 350 is structurally identical to Invitrogen's Alexa Fluor® 350 dye .

Spectral Equivalence
Cross-study comparable
346/445 nm; ε 19,000; QY 0.73
May support optical protocol transfer
Structurally identical core fluorophore
fluorescence microscopy flow cytometry blue fluorescent dye

Copper-Chelating Azide Plus Technology Eliminates Exogenous Copper Addition in CuAAC Reactions

APDye 350 Azide Plus contains a complete copper-chelating system that forms strong, active copper complexes capable of acting simultaneously as both reactant and catalyst in the CuAAC reaction . Standard CuAAC protocols using conventional azides require separate addition of copper sulfate and sodium ascorbate to generate the active Cu(I) catalyst in situ, which can introduce variability and copper-induced toxicity in sensitive biological samples. The Azide Plus formulation mitigates these issues by delivering copper in a chelated, active form.

Cu-Chelating System
Class-level
Integrated copper complex acts as reactant & catalyst
Simplifies protocol and reduces exogenous copper steps
Biocompatibility improvement reported qualitatively
click chemistry copper chelation biocompatibility

Compatibility with Dual Click Chemistry Modalities: CuAAC and Copper-Free SPAAC

APDye 350 Azide Plus reacts with terminal alkynes via copper-catalyzed click reaction (CuAAC) and also reacts with strained cyclooctyne via copper-free click chemistry (SPAAC) to form a stable triazole without requiring copper catalyst or elevated temperatures . This dual compatibility contrasts with certain azide reagents that are optimized exclusively for CuAAC or require different conjugation chemistries for copper-free applications.

Dual Click Compatibility
Supporting evidence
CuAAC and SPAAC compatible
Enables flexible click chemistry selection
SPAAC efficiency not quantified vs standard azide
CuAAC SPAAC copper-free click chemistry

Optimal Use Cases for APDye 350 Azide Plus in Fluorescence Labeling and Detection


Detection of Low-Abundance Biomolecular Targets via EdU and OPP Click Labeling

APDye 350 Azide Plus is optimized for detecting low-abundance targets in fixed/permeabilized cell imaging, including newly synthesized DNA labeled with EdU (5-ethynyl-2′-deoxyuridine) and nascent proteins labeled with O-propargyl-puromycin (OPP). The copper-chelating azide complex enables rapid, efficient click conjugation at 1.5–3.0 μM working concentration without producing high background signal . This application directly leverages the enhanced reaction kinetics and improved signal-to-noise ratio afforded by the Azide Plus architecture, making it particularly suitable for experiments where target abundance limits detection sensitivity with standard azide reagents .

Drop-in Replacement for Alexa Fluor 350 Azide in Established CuAAC Workflows Requiring Enhanced Kinetics

Given its spectral equivalence to Alexa Fluor® 350 azide (Ex/Em 346/445 nm, ε = 19,000 cm⁻¹M⁻¹, structurally identical fluorophore core) , APDye 350 Azide Plus can directly replace Alexa Fluor 350 azide in existing CuAAC assays without modifying filter sets or detection parameters. Users seeking to improve reaction speed or reduce copper-associated background may substitute APDye 350 Azide Plus to benefit from the integrated copper-chelating system while maintaining identical fluorescence readout characteristics .

Multi-Color Fluorescence Imaging with Reduced Spectral Cross-Talk

The blue fluorescence emission of APDye 350 Azide Plus (445 nm) is spectrally well-separated from green-fluorescent probes such as fluorescein and Alexa Fluor® 488, and can be excited using the standard 350 nm laser line or DAPI filter sets . This spectral positioning enables its use in multi-color imaging panels where blue, green, and red fluorescent channels are simultaneously employed. The copper-chelating Azide Plus formulation accelerates click labeling for the blue channel, allowing balanced signal development across multiple color channels in fixed-cell multiplex assays .

Biocompatible Click Labeling in Complex Biological Media

The complete copper-chelating system within APDye 350 Azide Plus allows CuAAC reactions to proceed efficiently in complex media where standard copper-catalyzed reactions may be inhibited or produce artifacts . This property is particularly valuable for labeling cell lysates, tissue sections, and other biological samples containing components that can sequester or precipitate free copper ions. The protocol for labeling proteins in cell lysates using this reagent has been established as a starting point for further optimization .

Application
Selection Property
Validation Focus
EdU/OPP low-abundance labeling
Copper-chelating azide for rapid, low-background CuAAC
Signal-to-noise ratio in fixed/permeabilized cell assays
Alexa Fluor 350 azide substitution
Spectral equivalence with enhanced CuAAC kinetics
Fluorescence readout comparability and catalyst integration
Multi-color blue channel imaging
Blue emission compatible with standard 350 nm excitation
Cross-channel signal balance in multiplexed fixed-cell assays
Complex biological media labeling
Chelated copper complex minimizes media interference
Labeling efficiency in lysates, tissue sections, and sensitive samples
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